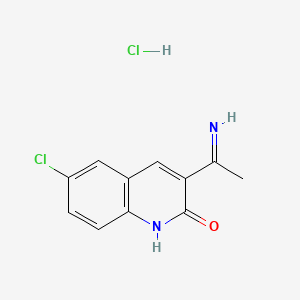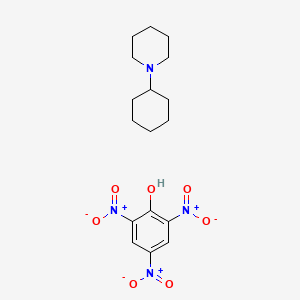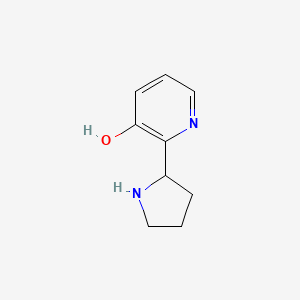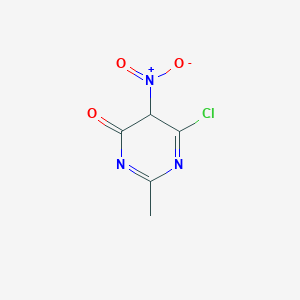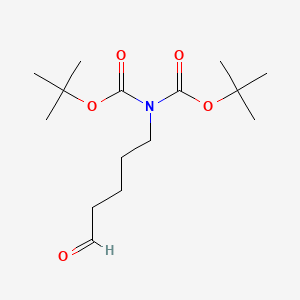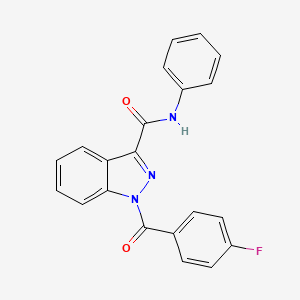![molecular formula C18H30N2O5 B12337312 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE CAS No. 2101206-19-1](/img/structure/B12337312.png)
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is a chemical compound with the molecular formula C18H30N2O5 and a molecular weight of 354.44 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro[5.4]decane core with two Boc (tert-butoxycarbonyl) protecting groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE typically involves the reaction of a spirocyclic precursor with Boc anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The nitrogen atoms in the spirocyclic core can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Scientific Research Applications
2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is primarily related to its ability to interact with various molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity . The spirocyclic structure also provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decane-2,7-dicarboxylic acid, 6-oxo-, 2,7-bis(1,1-dimethylethyl) ester
- 2,8-Di-Boc-2,8-diaza-spiro[5.4]decan-1-one
Uniqueness
This compound stands out due to its dual Boc protection, which provides stability and allows for selective deprotection under mild conditions . This makes it a versatile intermediate for further chemical modifications and applications in various research fields .
Properties
CAS No. |
2101206-19-1 |
|---|---|
Molecular Formula |
C18H30N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ditert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2,7-dicarboxylate |
InChI |
InChI=1S/C18H30N2O5/c1-16(2,3)24-14(22)19-11-9-18(12-19)8-7-10-20(13(18)21)15(23)25-17(4,5)6/h7-12H2,1-6H3 |
InChI Key |
QGARJDSINCCJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



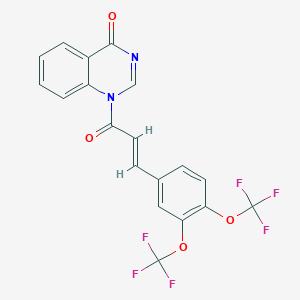
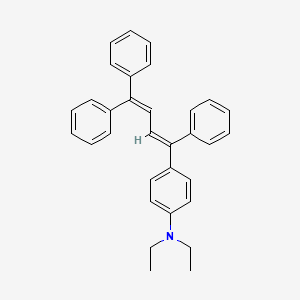
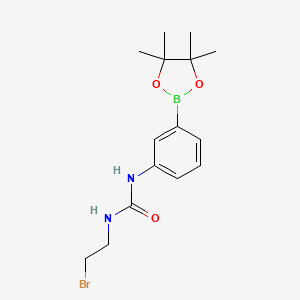
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

